N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide
Overview
Description
“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a compound with the empirical formula C17H19NO2 and a molecular weight of 269.34 . It’s a solid substance . Another related compound is “N-(2,6-Dimethylphenyl)chloroacetamide” which has a molecular weight of 197.66 .
Chemical Reactions Analysis
In the degradation pathway of alachlor, a chloroacetanilide herbicide, it was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline was transformed into N-(2,6-diethylphenyl) formamide .
Physical And Chemical Properties Analysis
“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a solid substance . Another related compound, “N-(2,6-Dimethylphenyl)chloroacetamide”, has a molecular weight of 197.66 .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is related to butachlor , a chloroacetamide herbicide, which primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .
Mode of Action
If we consider its relation to butachlor, it might inhibit early plant development by inhibiting the biosynthesis of vlcfas .
Biochemical Pathways
Related compounds like butachlor are degraded by various microorganisms such as fusarium solani, novosphingobium chloroacetimidivorans, chaetomium globosum, pseudomonas putida, sphingomonas chloroacetimidivorans, and rhodococcus sp . The degradation involves enzymes like CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .
Pharmacokinetics
Related compounds like butachlor have a relatively low persistence in the soil and aqueous media because they are easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .
Result of Action
Related compounds like butachlor have been shown to be toxic to non-target organisms, affecting various environmental systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide. For instance, butachlor residues have been detected in soil, water, and organisms . The degradation of butachlor is the main route of its dissipation, with a half-life of about 640 days in sterile soil or 11.4 days in non-sterile soil .
properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-14-11-8-12-15(4-2)19(14)20-18(22)13-17(21)16-9-6-5-7-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHJMFQTFLCFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368701 | |
Record name | N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40624-79-1 | |
Record name | N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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